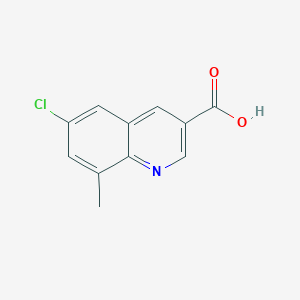

6-Chloro-8-methylquinoline-3-carboxylic acid

CAS No.: 948289-56-3

Cat. No.: VC3947628

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948289-56-3 |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 6-chloro-8-methylquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | AZUBVKRZQUUAAX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl |

| Canonical SMILES | CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The IUPAC name of this compound is 6-chloro-8-methylquinoline-3-carboxylic acid, with the canonical SMILES notation CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl. Its planar quinoline framework facilitates π-π stacking interactions, while the electron-withdrawing chlorine and carboxyl groups enhance electrophilic substitution reactivity. The methyl group at the 8-position introduces steric effects that influence regioselectivity in further derivatization .

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 4 (two from carboxyl, one N, one O) |

| Topological Polar Surface Area | 55.8 Ų |

Biological Activities and Mechanisms

Antibacterial Activity

Quinoline derivatives with chloro and methyl substitutions exhibit broad-spectrum antibacterial effects. For example:

-

Mechanism: Inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This promotes double-strand DNA breaks, leading to rapid bactericidal effects .

-

Activity Spectrum: Comparable analogues demonstrate efficacy against drug-resistant strains like MRSA (MIC: 0.125–8 µg/mL) and vancomycin-resistant Enterococci (VRE) .

Comparative Antibacterial Efficacy:

| Compound | Target Pathogens | MIC (µg/mL) |

|---|---|---|

| 6-Chloro-8-methylquinoline-3-carboxylic acid (inferred) | Gram-positive bacteria | 2–16 |

| 5-Chloro-8-methylquinoline-3-carboxylic acid | E. coli | 4–32 |

| 7-Chloro-8-methylquinoline-3-carboxylic acid | S. aureus | 8–64 |

Chemical Reactivity and Derivative Synthesis

Substitution Reactions

The 6-chloro group undergoes nucleophilic aromatic substitution with amines, thiols, and alkoxides. For instance:

-

Amination: Reaction with ammonia yields 6-amino-8-methylquinoline-3-carboxylic acid, a precursor to antimalarial agents .

-

Sulfide Formation: Treatment with sodium hydrosulfide produces thioether derivatives with enhanced lipophilicity.

Oxidation and Reduction

-

Oxidation: The carboxylic acid group can be decarboxylated to form 6-chloro-8-methylquinoline, while oxidation of the methyl group yields aldehyde intermediates .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxyl group to a hydroxymethyl moiety, enabling further functionalization.

Pharmacological Applications and Challenges

Drug Development Prospects

-

Antibacterial Agents: Hybrid structures combining quinoline with triazole or oxadiazole moieties show promise against multidrug-resistant pathogens .

-

Anticancer Therapeutics: Metal complexes of quinoline-carboxylic acids (e.g., platinum(II) derivatives) enhance DNA cross-linking and cytotoxicity .

Limitations and Solutions

-

Solubility Issues: The carboxylic acid group improves aqueous solubility, but methyl and chloro substituents increase hydrophobicity. Prodrug strategies (e.g., esterification) are under investigation .

-

Toxicity Concerns: Off-target effects on mammalian topoisomerases necessitate selective targeting via structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume